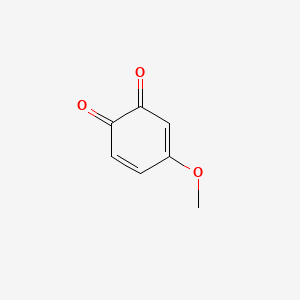

4-Methoxy-1,2-benzoquinone

Descripción general

Descripción

4-Methoxy-1,2-benzoquinone is a type of quinone, a class of compounds that are widely distributed in nature . Quinones are characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They are often found in a variety of plant families .

Synthesis Analysis

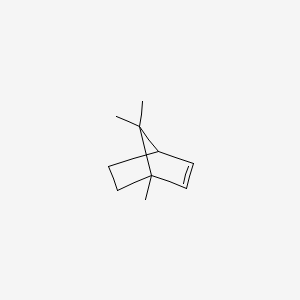

The synthesis of quinones like 4-Methoxy-1,2-benzoquinone often involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . These are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis

In its crystal structure, 2-methoxy-1,4-benzoquinone is networked into a planar hexagonal pattern by intermolecular dipole–dipole- and extensive C–H ⋯ O hydrogen bond interactions leading to a graphite-like layer packing motif .Chemical Reactions Analysis

Quinones undergo typical ketone and olefin reactions . A characteristic and important reaction of quinones is reduction to the corresponding arenediols . The reduction products of 1,4-quinones are called hydroquinones .Physical And Chemical Properties Analysis

Quinones display better dyeability, stability, brightness and fastness compared to other alternative natural dyes . They are safer for the environment than many synthetic counterparts .Aplicaciones Científicas De Investigación

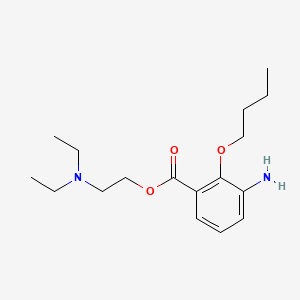

Electrochemical Properties : A study demonstrated the electrochemical behavior of 4-Methoxy-1,2-benzoquinone in aqueous solutions, revealing its potential in electrochemical applications. It was observed that the compound undergoes reduction to hydroquinone and can decompose into different products depending on the pH levels (Bailey, Ritchie, & Hong-guang, 1988).

Cytotoxicity and Reactivity : Another study focused on the reactivity of 4-Methoxy-1,2-benzoquinone, particularly in relation to its cytotoxic properties. It was found to be reactive towards thiols such as cysteine and glutathione, suggesting its potential role in pharmaceutical applications, especially concerning malignant melanoma treatment (Land, Cooksey, & Riley, 1990).

Natural Product Synthesis : Research has also been conducted on the synthesis of naturally occurring benzoquinones using 4-Methoxy-1,2-benzoquinone derivatives. This research is significant for developing new pharmaceuticals and understanding natural product chemistry (Davis, Hurst, Jacob, & Moody, 2005).

Antithrombotic Properties : A derivative of 4-Methoxy-1,2-benzoquinone, 2-methoxy-5-methyl-1,4-benzoquinone, was found to inhibit platelet aggregation, making it a potential candidate for developing antithrombotic drugs (Lauer, Anke, & Hansske, 1991).

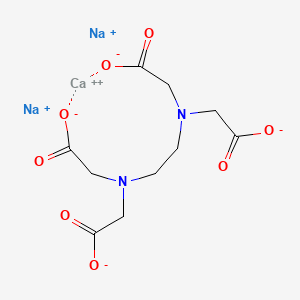

Radical Scavengers and Metal Ligands : The compound and its derivatives have been studied for their properties as radical scavengers and metal ligands, indicating their potential in biological and chemical processes (Gulaboski et al., 2013).

Battery Technology : In the field of material science, 4-Methoxy-1,2-benzoquinone derivatives have been explored as electrode materials in rechargeable lithium batteries, showing promising results in terms of capacity and stability (Yao et al., 2010).

Direcciones Futuras

Given the environmental and sustainability considerations, there is an increasing effort to substitute synthetic dyes with safer and more sustainable equivalents like quinones . Natural quinone dye compounds are ubiquitous and have a possibility of enhanced production . They also have simple and fast extraction, purification, and analysis processes, making them potential substitutes for their synthetic equivalents .

Propiedades

IUPAC Name |

4-methoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRJXIFGJGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220106 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-benzoquinone | |

CAS RN |

69818-23-1 | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069818231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1,2-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

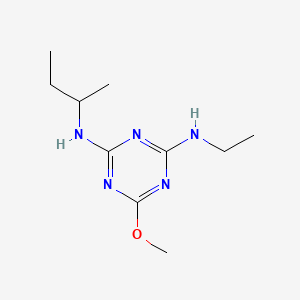

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

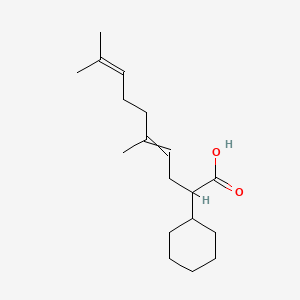

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)

![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)

![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)